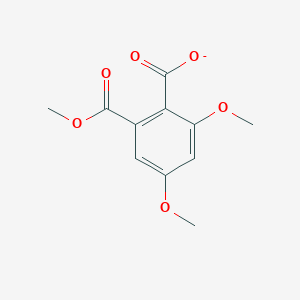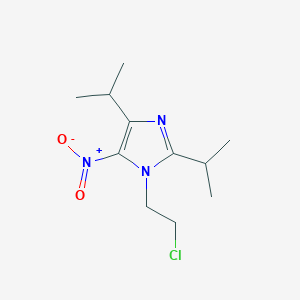
1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloroethyl group, a nitro group, and two isopropyl groups attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole typically involves the following steps:
Alkylation: The chloroethyl group can be introduced via alkylation reactions using 2-chloroethyl chloride in the presence of a base such as potassium carbonate.
Isopropylation: The isopropyl groups can be introduced through Friedel-Crafts alkylation reactions using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) are essential for large-scale synthesis.
化学反应分析
Types of Reactions
1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide can be used under controlled conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Imidazoles: Nucleophilic substitution reactions yield various substituted imidazoles depending on the nucleophile used.
科学研究应用
1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of imidazole derivatives.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
Metronidazole: An imidazole derivative with antimicrobial activity.
Clotrimazole: An imidazole derivative used as an antifungal agent.
Ketoconazole: An imidazole derivative used as an antifungal medication.
Uniqueness
1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole is unique due to the presence of both a chloroethyl group and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and industrial processes.
属性
CAS 编号 |
91918-27-3 |
|---|---|
分子式 |
C11H18ClN3O2 |
分子量 |
259.73 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-5-nitro-2,4-di(propan-2-yl)imidazole |
InChI |
InChI=1S/C11H18ClN3O2/c1-7(2)9-11(15(16)17)14(6-5-12)10(13-9)8(3)4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
XKYAPHXRTVQYMG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N(C(=N1)C(C)C)CCCl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid, ([1,1'-biphenyl]-3-ylsulfonyl)-](/img/structure/B14369176.png)

![N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B14369191.png)
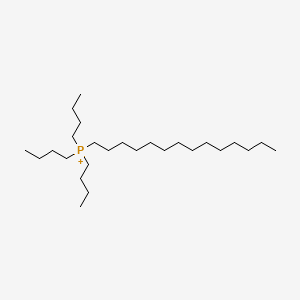
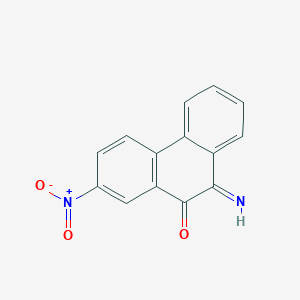
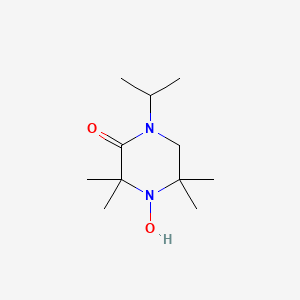
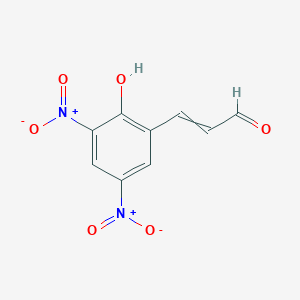
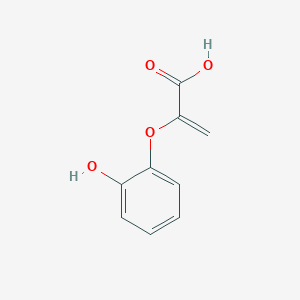
![N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide](/img/structure/B14369225.png)
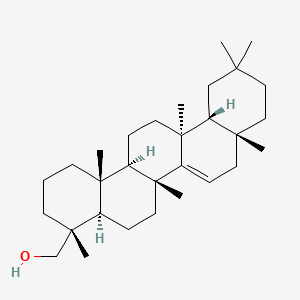
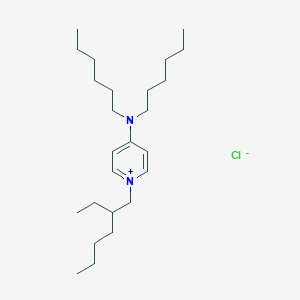
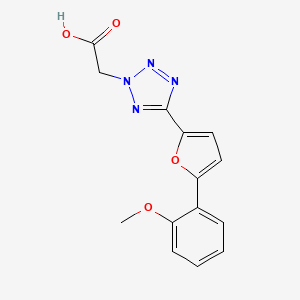
![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
